1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone
Description
Properties
Molecular Formula |
C9H8F2OS |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-(2,3-difluoro-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3 |
InChI Key |
ZTACPBKRQZLPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)SC)F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Methylthiolation of Aromatic Precursors
One common approach involves starting from a halogenated phenyl precursor, which is then subjected to nucleophilic substitution or directed lithiation to introduce fluorine atoms and the methylthio group. Fluorination is often achieved through selective electrophilic or nucleophilic fluorinating agents, while methylthiolation typically involves reaction with methylthiol or methylthiolate reagents.
Lithiation and Subsequent Functionalization
A preferred method for synthesizing difluoroacetophenone derivatives, closely related to 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone, involves the use of organolithium reagents such as n-butyllithium. The process includes:
- Lithiation of a halogenated aromatic compound at low temperatures (typically between -78 °C and -20 °C) in an ethereal solvent like ethyl ether, isopropyl ether, or tert-butyl methyl ether.
- Introduction of the methylthio group by alkylthionation, where a sulfur-containing reagent reacts to form the methylthio substituent.
- Formation of the ethanone moiety through acylation or oxidation steps.
The reaction conditions are carefully controlled to optimize yield and purity, with typical yields reported around 90% for related difluoroacetophenone derivatives.
Multi-Step Synthesis Including Triazole Derivatives
In some patented processes, the difluoroacetophenone intermediate can be further converted into triazole derivatives via triazolylmethylation or epoxidation followed by triazolation. Although this is beyond the direct synthesis of this compound, it illustrates the compound's synthetic versatility and potential for further functionalization.
Comparative Synthetic Routes and Conditions
| Step | Method Description | Reagents/Solvents | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Lithiation of halogenated phenyl precursor | n-Butyllithium, ethereal solvents (ethyl ether, isopropyl ether) | -78 °C to -20 °C | - | Low temperature to control regioselectivity |
| 2 | Alkylthionation to introduce methylthio group | Methylthiol or equivalent sulfur reagent | Room temperature to reflux | - | Requires inert atmosphere to prevent oxidation |
| 3 | Formation of ethanone group | Acylation or oxidation agents | Reflux in solvents like acetone or DMF | 85-90% (for related compounds) | Solvent choice critical for reaction efficiency |
| 4 | Purification | Distillation under reduced pressure | - | - | Ensures high purity (>97%) |
Research Findings and Observations
- The presence of two fluorine atoms in ortho positions relative to the methylthio group influences the compound's reactivity, particularly enhancing electrophilic aromatic substitution resistance and modifying electronic properties.
- The methylthio substituent contributes to increased lipophilicity and potential biological activity, making this compound a candidate for pharmaceutical research.
- Reaction conditions such as solvent choice and temperature critically affect the yield and purity of the final product. Ethereal solvents are preferred for lithiation steps due to their ability to stabilize organolithium intermediates.
- The synthetic routes reported in patents and chemical supplier data emphasize the importance of controlling halogen atom reactivity and the sequence of functional group introduction to maximize efficiency.
Summary Table of Key Synthetic Parameters
| Parameter | Preferred Conditions | Impact on Synthesis |
|---|---|---|
| Solvent | Ethyl ether, isopropyl ether, tert-butyl methyl ether | Stabilizes organolithium reagents, improves yield |
| Temperature | -78 °C to 20 °C (preferably -78 °C to -20 °C) | Controls regioselectivity and prevents side reactions |
| Organolithium Reagent | n-Butyllithium (preferred) | Effective for lithiation and subsequent substitution |
| Purification | Distillation under reduced pressure | Achieves high purity, removes impurities |
| Yield | Around 85-90% for related difluoroacetophenone derivatives | High efficiency synthesis |
Chemical Reactions Analysis
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ethanone group to an alcohol.
Scientific Research Applications
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone is a chemical compound with the CAS number 1896409-47-4 . While specific applications of this compound are not extensively detailed in the search results, some potential applications can be inferred from the available data.
Chemical Properties and Specifications
this compound has the following specifications :
- CAS Number : 1896409-47-4
- Purity : 97%
- Signal Word : Warning
- Hazard Statements : H315, H319, H335
- Precautionary Statements : P261, P305, P351, P338
- Storage Temperature : 2-8°C
Potential Research Applications
The provided documents suggest the use of related fluorinated compounds in research, specifically in the synthesis of potential anticancer agents .
- Synthesis of β-Lactam Analogues : Fluorinated compounds, such as 3-fluoro and 3,3-difluoro β-lactam derivatives, have been synthesized and evaluated for their antiproliferative activity in breast cancer cells . Though not directly mentioning this compound, this indicates a potential application of similar compounds in synthesizing novel pharmaceuticals .
- Anticancer Research : Research indicates that fluorinated compounds can exhibit significant antiproliferative activity. For example, specific compounds with 3-fluoro substituents have shown potent activity against MCF-7 human breast cancer cells and triple-negative breast cancer cell lines .
Safety and Handling
The safety information indicates that this compound is labeled with hazard and precautionary statements, suggesting the need for careful handling in laboratory settings .
- Hazard Statements :
- Precautionary Statements :
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 2,3-difluoro substitution deactivates the aromatic ring, reducing susceptibility to electrophilic attack compared to non-fluorinated analogs. This contrasts with 1-[4-hydroxy-3-(methylthio)phenyl]ethanone, where the hydroxyl group activates the ring .
- Methylthio Group : The -SMe group donates electrons via resonance, partially counteracting the electron-withdrawing effects of fluorine. This dual electronic profile may enable unique reactivity in cross-coupling or nucleophilic substitution reactions .
Insights :
- Fluorinated acetophenones are understudied in antifungal assays, but related compounds with methoxy or chloro substituents show moderate activity . The methylthio group in the target compound may enhance bioavailability, warranting further investigation.
Biological Activity
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following structural elements:
- Fluorine Substituents : The presence of two fluorine atoms enhances lipophilicity and modulates biological activity.
- Methylthio Group : This group may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's functional groups allow it to engage with enzymes and receptors, impacting various biochemical pathways. While specific pathways for this compound are not extensively documented, similar compounds have shown mechanisms such as:
- Inhibition of Tubulin Polymerization : Related compounds have been noted for their ability to disrupt microtubule formation, leading to apoptosis in cancer cells .
- Modulation of Apoptotic Pathways : Some derivatives have demonstrated the ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example:
- Cell Line Studies : Analogous compounds have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer), with reported IC50 values as low as 0.075 µM .
- Mechanistic Insights : Studies suggest that these compounds may induce apoptosis through the modulation of key apoptotic proteins and inhibition of tubulin polymerization .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer potential of similar compounds found that those with fluorinated phenyl groups demonstrated enhanced cytotoxicity in MCF-7 cells. The mechanism was linked to increased apoptosis rates and reduced cell viability at low concentrations (IC50 values in the nanomolar range) .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of related compounds revealed that modifications such as the introduction of electron-withdrawing groups significantly impacted biological activity. Compounds with methylthio groups showed varied potency based on their substitution patterns, indicating a delicate balance between structural features and biological efficacy .
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 0.075 | Apoptosis induction |
| Compound B | Antimicrobial | 100 | Bacterial growth inhibition |
| Compound C | Antifungal | 4.01 | Fungal growth inhibition |
Q & A
Q. What are the recommended synthetic routes for 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone, and what reaction conditions optimize yield?
The compound can be synthesized via Friedel-Crafts acylation using 2,3-difluoro-4-(methylthio)benzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include:
- Nucleophilic aromatic substitution : Reacting 2,3,4-trifluorophenyl ethanone with methylthiolate (CH₃S⁻) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the methylthio group at the 4-position .
- Thioether formation : Utilizing a Mitsunobu reaction between 4-mercapto-2,3-difluorophenyl ethanone and methanol, though this may require optimization due to steric hindrance from the difluoro substituents .
Q. Key considerations :
Q. How is this compound characterized spectroscopically?
Methodological steps :
- ¹H/¹³C NMR : Expect signals for the methylthio group (δ ~2.5 ppm in ¹H; δ ~15–20 ppm in ¹³C) and aromatic protons (split into doublets/doublets of doublets due to J-coupling from fluorine substituents) .
- ¹⁹F NMR : Distinct signals for 2-F and 3-F positions (δ ~-110 to -150 ppm) .
- IR : C=O stretch ~1700 cm⁻¹; C-F stretches ~1100–1250 cm⁻¹ .
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 218 [M]⁺ and fragments corresponding to loss of COCH₃ or SCH₃ groups .
Validation : Compare with computational predictions (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine and electron-donating methylthio substituents influence regioselectivity in further functionalization?
The 2,3-difluoro groups deactivate the aromatic ring, directing electrophilic substitutions (e.g., nitration, halogenation) to the para position relative to the methylthio group. The methylthio substituent acts as a weak ortho/para director but competes with fluorine’s meta-directing effects.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragments)?
Common issues and solutions :
- Unexpected ¹H NMR splitting : Fluorine-proton coupling (²J/³J) may cause complex multiplet patterns. Use ¹⁹F-decoupled NMR or 2D-HSQC to assign signals .
- Anomalous MS fragments : Trace oxidation of the methylthio group to sulfoxide (observed as m/z 234 [M+16]⁺) may occur. Confirm via LC-MS/MS and redox stability tests under inert atmospheres .
Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) or alternative synthetic pathways .
Q. How can computational modeling predict the compound’s reactivity or physical properties?
Methodological approaches :
- Quantum mechanics (QM) : Use Gaussian or ORCA software for geometry optimization and transition-state modeling (e.g., SNAr reactions) .
- QSPR models : Predict solubility or logP values using descriptors like polar surface area and fluorine atom count .
- Molecular docking : Assess potential binding interactions in biological targets (e.g., enzymes with thioether-binding pockets) .
Case example : MD simulations reveal the methylthio group enhances lipid membrane permeability, aiding in drug-design applications .
Q. What are the challenges in scaling up synthesis, and how can by-products be minimized?
Key challenges :
- By-product formation : Competing fluorodealkylation or oxidation of the methylthio group. Mitigate via:
- Purification : Remove polar by-products (e.g., sulfoxides) via flash chromatography (gradient: 5–20% ethyl acetate in hexane) .
Process optimization : Design of Experiments (DoE) to balance reaction time, temperature, and reagent stoichiometry .
Q. How does the compound’s stability vary under different storage conditions?
Stability profile :
- Light sensitivity : The methylthio group may degrade under UV light; store in amber vials at -20°C .
- Oxidative stability : Susceptible to air oxidation over time. Confirm purity via periodic HPLC analysis (retention time: ~6.2 min under C18 column conditions) .
Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
